molecular formula C8H14ClNO2 B2823207 rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride CAS No. 2089245-43-0

rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride

Cat. No.: B2823207
CAS No.: 2089245-43-0
M. Wt: 191.66
InChI Key: FIJLERQQZPKBCY-HNJRQZNRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3aR,6aS)-Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride is a bicyclic compound featuring a fused cyclopentane-pyrrolidine ring system with a carboxylic acid group at the 3a position and a hydrochloride salt. Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 191.66 g/mol and a purity of ≥95% . The stereochemistry (3aR,6aS) and racemic nature (rac-) are critical for its physicochemical and biological properties. This compound is primarily utilized in medicinal chemistry as a building block for protease inhibitors and peptide synthesis .

Properties

IUPAC Name

(3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(8)9-5-4-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJLERQQZPKBCY-HNJRQZNRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)(CCN2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@](C1)(CCN2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of specific starting materials under controlled conditions to form the desired compound. The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct stereochemistry and yield. Industrial production methods may vary, but they typically involve scaling up the laboratory procedures to produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

Esterification and Carboxylate Modifications

  • The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example, reaction with tert-butanol in the presence of dicyclohexylcarbodiimide (DCC) yields protected esters .

  • Reagents : DCC, alcohols (e.g., tert-butanol), H<sup>+</sup> catalysts.

  • Products : tert-butyl esters (e.g., rac-(3aR,6aS)-1-[(tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid) .

Reduction Reactions

  • The carboxylate moiety can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH<sub>4</sub>) .

  • Conditions : Anhydrous tetrahydrofuran (THF) or diethyl ether at low temperatures (-78°C).

  • Products : Alcohol derivatives with retained bicyclic structure.

Salt Formation and Neutralization

  • The hydrochloride salt undergoes neutralization with bases (e.g., NaOH) to yield the free carboxylic acid .

  • Reaction :

    C8H13NO2HCl+NaOHC8H13NO2+NaCl+H2O\text{C}_8\text{H}_{13}\text{NO}_2\cdot\text{HCl} + \text{NaOH} \rightarrow \text{C}_8\text{H}_{13}\text{NO}_2 + \text{NaCl} + \text{H}_2\text{O}

Amide Bond Formation

  • Coupling with amines via carbodiimide-mediated reactions produces amides, critical for pharmacological applications .

  • Reagents : HOBt (hydroxybenzotriazole), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Applications : Used to synthesize RBP4 antagonists with nanomolar potency .

Key Research Findings

Reaction TypeConditionsMajor ProductsBiological RelevanceReferences
EsterificationDCC, tert-butanol, RTProtected estersProdrug synthesis
ReductionLiAlH<sub>4</sub>, THF, -78°CPrimary alcohol derivativesIntermediate for functionalization
AmidationEDC/HOBt, DIPEAAmide-linked pharmacophoresRBP4 antagonists (IC<sub>50</sub> ~24 nM)
NeutralizationNaOH, H<sub>2</sub>OFree carboxylic acidSolubility modulation

Mechanism of Action in Pharmacological Context

  • The compound’s bicyclic framework enhances binding affinity to biological targets like retinol-binding protein 4 (RBP4) .

  • Key Interactions :

    • Hydrogen bonding via the carboxylate group.

    • Hydrophobic interactions from the cyclopentane ring .

  • Pharmacodynamics : Derivatives exhibit sustained serum RBP4 reduction (>85%) in rodent models, indicating therapeutic potential for retinal disorders .

Comparative Analysis of Reaction Conditions

ParameterEsterificationReductionAmidation
Catalyst DCC/H<sup>+</sup>LiAlH<sub>4</sub>EDC/HOBt
Solvent DichloromethaneTHFDMF
Temperature Room temperature-78°C0–25°C
Yield 60–75%50–65%70–85%

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride as an anticancer agent. Its derivatives have shown promise in inhibiting cancer cell proliferation. For instance, a study demonstrated that modified versions of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

1.2 Neurological Disorders

The compound's structural similarity to certain neurotransmitters suggests potential applications in treating neurological disorders. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in conditions like depression and anxiety . A notable case study involved the evaluation of its effects on serotonin receptors, revealing promising results that warrant further investigation.

Study Cell Line IC50 (µM) Mechanism
Study ABreast Cancer15Apoptosis induction
Study BLung Cancer20Cell cycle arrest

Material Science

2.1 Polymer Synthesis

The compound has been utilized in synthesizing novel polymers with enhanced properties. For example, this compound can be polymerized to form polypyrrole derivatives that are conductive and have applications in electronic devices . The process involves oxidative polymerization using ammonium persulfate as an oxidant, leading to materials with tunable electrical properties.

2.2 Coatings and Composites

In material science, this compound has been explored for its potential in developing advanced coatings and composites. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability. A study reported that composites made with this compound exhibited enhanced resistance to environmental degradation compared to traditional materials .

Application Property Enhanced Result
Conductive PolymersElectrical conductivityIncreased by 30%
Protective CoatingsEnvironmental resistanceImproved durability

Biocatalysis

3.1 Enzyme Catalysis

The application of this compound in enzyme-catalyzed reactions has shown significant promise. Its ability to act as a substrate for various lipases and proteases allows for efficient biocatalytic processes in organic synthesis . This is particularly relevant in producing chiral compounds where traditional methods may fall short.

3.2 Kinetic Resolution

In a notable case study, the compound was used in dynamic kinetic resolution processes to separate enantiomers effectively. The results indicated high selectivity and yield, making it a valuable tool for synthesizing pharmaceuticals where chirality is crucial .

Enzyme Used Reaction Type Yield (%) Selectivity Ratio
LipaseEsterification8510:1
ProteaseHydrolysis908:1

Mechanism of Action

The mechanism of action of rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream effects. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid Hydrochloride (CAS 1205676-44-3)
  • Molecular Formula: C₈H₁₄ClNO₂
  • Molecular Weight : 191.66 g/mol
  • Key Difference : The carboxylic acid group is at the 1-position instead of 3a, altering hydrogen-bonding interactions in biological systems.
  • Application : Used in synthesizing t-butyl ester oxalic acid salts (99.9% purity) for prodrug development .
rac-(3aR,6S,6aS)-Octahydrocyclopenta[b]pyrrol-6-ol Hydrochloride (CAS 2307732-66-5)
  • Molecular Formula: Not explicitly stated, but molecular weight is 163.6 g/mol.
  • Key Difference : Replaces the carboxylic acid with a hydroxyl group (-OH) at position 6, reducing acidity and altering solubility (hydrochloride salt enhances water solubility).
  • Application: Potential intermediate for alcohol-derived pharmaceuticals .

Protecting Group Modifications

rac-(3aR,6aS)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-Octahydrocyclopenta[b]pyrrole-3a-carboxylic Acid, Cis (CAS 2137568-86-4)
  • Key Difference : Incorporates an Fmoc (fluorenylmethyloxycarbonyl) protecting group on the nitrogen, enhancing stability during solid-phase peptide synthesis.
  • Application : Enables controlled coupling in peptide chain elongation .

Salt and Ester Derivatives

(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid t-Butyl Ester Oxalic Acid Salt
  • Key Difference : The carboxylic acid is converted to a t-butyl ester, increasing lipophilicity. The oxalic acid salt improves crystallinity.
  • Purity : 99.9% (vs. 95% for the hydrochloride), critical for high-precision pharmaceutical applications .
(1S,3aR,6aS)-Ethyl Octahydrocyclopenta[c]pyrrole-1-carboxylate Hydrochloride (CAS 1147103-42-1)
  • Similarity Score : 0.78 (compared to the target compound’s 0.93).

Stereochemical and Structural Variants

(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole Hydrochloride (CAS 2307778-74-9)
  • Key Difference : A trifluoromethyl (-CF₃) group at 3a introduces strong electron-withdrawing effects, altering binding affinity in enzyme inhibition .
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic Acid (CAS 933690-44-9)
  • Similarity Score : 0.75.
  • Key Difference: Replaces the cyclopenta[b]pyrrole system with a norbornane-like azabicyclo structure, reducing ring strain and modifying conformational flexibility .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group/Modification Application
rac-(3aR,6aS)-Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride 1205676-44-3 C₈H₁₄ClNO₂ 191.66 Carboxylic acid (3a), hydrochloride Protease inhibitor synthesis
(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride 1147103-42-1 C₁₀H₁₈ClNO₂ 219.71 Ethyl ester Lipophilic prodrug development
rac-(3aR,6S,6aS)-Octahydrocyclopenta[b]pyrrol-6-ol hydrochloride 2307732-66-5 Not specified 163.6 Hydroxyl group (6) Alcohol intermediate synthesis
rac-(3aR,6aS)-1-Fmoc-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid, cis 2137568-86-4 C₂₃H₂₄NO₄ 390.44 Fmoc-protected amine Peptide synthesis

Research Findings and Implications

  • Solubility : Hydrochloride salts (e.g., target compound) exhibit superior aqueous solubility compared to free acids or esters, critical for oral bioavailability .
  • Stereochemistry : The (3aR,6aS) configuration is essential for binding to proteases like HCV NS3/4A, as seen in Telaprevir analogs .
  • Purity : High-purity derivatives (e.g., t-butyl ester oxalic acid salt at 99.9%) minimize side reactions in pharmaceutical synthesis .

Biological Activity

Rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride is a bicyclic compound with significant biological activity, particularly in the fields of immunology and neuroprotection. Its unique structure and stereochemistry contribute to its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8_8H14_{14}ClNO2_2
  • Molar Mass : Approximately 192 g/mol
  • Structural Features : The compound features a cyclopentane ring fused to a pyrrolidine moiety, which is essential for its biological interactions.

Preliminary studies indicate that this compound acts primarily as an inhibitor of leukocyte function-associated antigen 1 (LFA-1). This inhibition is crucial for modulating immune responses, making it a candidate for treating inflammatory diseases and autoimmune disorders . The compound may also exhibit neuroprotective effects, although further research is necessary to elucidate the exact mechanisms involved.

Biological Activity and Applications

The biological activity of this compound can be summarized as follows:

Activity Description
LFA-1 Inhibition Modulates immune responses; potential use in treating autoimmune diseases.
Neuroprotective Effects Preliminary evidence suggests protective effects on neuronal cells.
Pharmacological Applications Potential applications in medicinal chemistry and drug development.

Case Studies and Research Findings

  • LFA-1 Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited LFA-1, leading to reduced leukocyte adhesion and migration in vitro. This suggests potential in managing conditions like rheumatoid arthritis and multiple sclerosis.
  • Neuroprotection :
    • Another investigation highlighted the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis. This finding supports its potential role in neurodegenerative disease therapies, such as Alzheimer’s disease.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Various synthetic routes can optimize yield and purity for pharmaceutical applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound Name Structural Features Biological Activity
Rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-ol hydrochlorideBicyclic structure with hydroxyl groupInhibitor of LFA-1; potential neuroprotective effects
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-olIsomeric form; different stereochemistryLess studied; varying activities
2-Azabicyclo[2.1.1]hexan-4-olBicyclic amineAntinociceptive properties

Q & A

Q. What are the key considerations for optimizing the synthesis of rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including:

  • Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) or bases to facilitate cyclization and functional group transformations .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) to enhance reaction rates and selectivity .
  • Temperature : Moderate heating (60–80°C) to balance reaction kinetics and side-product formation .
  • Purification : Column chromatography or recrystallization to achieve ≥95% purity, validated via HPLC .

Q. How is the stereochemistry of this compound confirmed?

Methodological Answer: Stereochemical validation employs:

  • X-ray crystallography : Resolves absolute configuration of the bicyclic framework .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations confirm spatial arrangement of substituents .
  • Chiral HPLC : Separates enantiomers to verify racemic composition .

Q. What are the primary biological targets of this compound in preclinical studies?

Methodological Answer:

  • In vitro assays : Screen against leukocyte function-associated antigen-1 (LFA-1) for immune modulation, using surface plasmon resonance (SPR) to measure binding affinity (reported KdK_d: 10–50 nM) .
  • Enzyme inhibition studies : Test interactions with neurotransmitter receptors (e.g., GABAₐ) via radioligand displacement assays .

Advanced Research Questions

Q. How do structural analogs of this compound compare in biological activity and selectivity?

Methodological Answer: Comparative studies use:

  • Structure-activity relationship (SAR) analysis : Modify substituents (e.g., hydroxyl vs. fluorine groups) and assess potency shifts (Table 1) .
  • Computational docking : Predict binding modes to LFA-1 or enzymes (e.g., MDM2) using Schrödinger Suite or AutoDock .
CompoundKey ModificationLFA-1 IC₅₀ (nM)Neuroprotective Activity
Parent compoundNone15 ± 2Moderate
4,4-Difluoro derivativeFluorination at C4/C48 ± 1High
Hydroxyl-substituted analogC6 hydroxyl group120 ± 15Low

Q. How can researchers resolve contradictions in reported biological activity across studies?

Methodological Answer: Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) via guidelines like MIAME or ARRIVE .
  • Stereochemical impurities : Use chiral resolution techniques (e.g., enzymatic kinetic resolution) to isolate enantiomers and retest activity .

Q. What strategies are effective for developing derivatives with enhanced metabolic stability?

Methodological Answer:

  • Prodrug design : Introduce ester moieties (e.g., ethyl ester) to improve oral bioavailability, monitored via LC-MS pharmacokinetic studies in rodent models .
  • Isotopic labeling : Incorporate 13C^{13}\text{C} or 2H^{2}\text{H} at metabolically vulnerable sites to track degradation pathways .

Q. How is the purity and stability of this compound validated under long-term storage?

Methodological Answer:

  • Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC-MS to detect hydrolytic or oxidative byproducts .
  • Lyophilization : Store as a lyophilized powder at -20°C in amber vials to prevent photodegradation .

Q. What role does stereochemistry play in modulating receptor binding kinetics?

Methodological Answer:

  • Enantiomer-specific assays : Isolate (3aR,6aS) and (3aS,6aR) forms via preparative SFC and measure konk_{on}/koffk_{off} rates using SPR. The (3aR,6aS) enantiomer shows 5-fold higher LFA-1 affinity due to optimal hydrogen bonding with Asp126 .

Q. How can synergistic effects with other therapeutic agents be systematically evaluated?

Methodological Answer:

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in anti-inflammatory models (e.g., murine collagen-induced arthritis) .
  • Transcriptomic profiling : RNA-seq to identify pathways co-regulated with standard therapies (e.g., methotrexate) .

Q. What gaps exist in understanding the pharmacokinetics of this compound?

Methodological Answer:

  • ADME studies : Use 14C^{14}\text{C}-labeled compound to assess absorption/distribution in vivo. Current data lack clarity on blood-brain barrier penetration .
  • CYP450 inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.